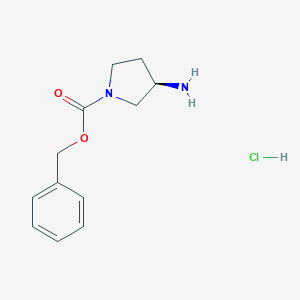

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride

Description

BenchChem offers high-quality (R)-1-Cbz-3-Aminopyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Cbz-3-Aminopyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (3R)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a key building block in pharmaceutical and chemical research. The information is presented to be a valuable resource for laboratory work, ensuring safe handling and effective use in synthesis and formulation.

Core Physical and Chemical Data

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral pyrrolidine derivative utilized in the synthesis of a variety of biologically active molecules. Its structural features make it an important intermediate in the development of novel therapeutics.

Physical Properties Summary

The following table summarizes the key physical properties of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride. It is important to note that while some properties are well-documented, specific quantitative data such as the melting point for the hydrochloride salt are not consistently available across public sources. For reference, data for the corresponding free base, (R)-(-)-1-Cbz-3-aminopyrrolidine, is included with clear differentiation.

| Property | Value | Source |

| Chemical Name | (R)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride | N/A |

| Synonyms | (R)-1-Cbz-3-aminopyrrolidine HCl, (R)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride | [1] |

| CAS Number | 870621-17-3 | [1][2] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1][3] |

| Molecular Weight | 256.73 g/mol | [1][3] |

| Appearance | White to almost white powder or crystal.[1][4] | N/A |

| Melting Point | Data not available for the hydrochloride salt. The free base, (R)-(-)-1-Cbz-3-aminopyrrolidine (CAS: 122536-73-6), has a reported boiling point of 315 °C.[5] | N/A |

| Boiling Point | Data not available for the hydrochloride salt. The free base, (R)-(-)-1-Cbz-3-aminopyrrolidine (CAS: 122536-73-6), has a reported boiling point of 315 °C.[5] | N/A |

| Solubility | Soluble in water.[4] | N/A |

| Storage Conditions | Room temperature, under an inert atmosphere.[4] | N/A |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the successful application of any chemical compound. Standardized methodologies ensure reproducibility and reliability of the obtained data.

Determination of Melting Range (Following USP General Chapter <741>)

The melting range of a solid is a critical indicator of its purity. The United States Pharmacopeia (USP) General Chapter <741> provides a standardized method for this determination.[2]

Principle: The melting range is the temperature interval over which a solid substance transitions into a liquid state. For a pure crystalline solid, this transition is sharp, occurring at a single temperature (the melting point). Impurities typically broaden and depress the melting range.

Apparatus:

-

A suitable melting point apparatus consisting of a heated block or a liquid bath.

-

A calibrated thermometer or a digital temperature sensor.

-

Capillary tubes (typically 1-2 mm in diameter).

Procedure (Class I Method):

-

Sample Preparation: The sample is finely powdered and dried to remove any solvent or water.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Determination of Water Solubility (Following OECD Guideline 105)

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 describes methods for determining the water solubility of chemical substances.[1][3][4]

Principle: Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature. The "flask method" is commonly used for substances with solubilities above 10⁻² g/L.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Filtration or centrifugation equipment.

-

A suitable analytical method for quantifying the concentration of the substance in the aqueous solution (e.g., HPLC, UV-Vis spectroscopy).

Procedure (Flask Method):

-

Equilibration: An excess amount of the solid substance is added to a known volume of water in a flask.

-

Agitation: The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests can help determine the necessary equilibration time.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the substance in the clear aqueous phase is determined using a validated analytical method.

-

Replicate Analysis: The experiment is repeated to ensure the reliability of the results.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a new chemical entity, such as (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.

Caption: Workflow for the physical and chemical characterization of a research compound.

References

(R)-1-Cbz-3-Aminopyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals

CAS Number: 870621-17-3

This technical guide provides an in-depth overview of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a key chiral building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and significant applications in the pharmaceutical industry, with a focus on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and GABA uptake inhibitors.

Chemical Properties and Data

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a white to off-white crystalline powder. Its chemical structure consists of a pyrrolidine ring with a carbobenzyloxy (Cbz) protecting group at the 1-position and an amino group at the 3-position in the (R)-configuration, supplied as a hydrochloride salt.[1][2] This chiral scaffold is of significant interest in medicinal chemistry due to its ability to impart stereospecificity to target molecules, a critical factor for efficacy and safety in drug design.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 870621-17-3 | [1][2] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1][2] |

| Molecular Weight | 256.73 g/mol | [1][2] |

| Appearance | White to off-white powder/crystal | [1][2] |

| Purity | Typically ≥97% | [4][5] |

| Storage | Room temperature, inert atmosphere | [2] |

Synthesis

The enantioselective synthesis of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is crucial for its application in pharmaceutical development. While various methods exist for the synthesis of chiral pyrrolidines, a common strategy involves the use of a chiral pool starting material or an asymmetric catalytic process to establish the desired stereocenter.

Caption: Conceptual workflow for the synthesis of (R)-1-Cbz-3-Aminopyrrolidine HCl.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The specific chirality of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride makes it a valuable intermediate in the synthesis of targeted therapeutics.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion. Several DPP-IV inhibitors, such as Vildagliptin, feature a chiral pyrrolidine core.[6][7]

Experimental Protocol: Synthesis of a Vildagliptin Precursor

The following is a generalized protocol for the synthesis of a key intermediate for DPP-IV inhibitors like Vildagliptin, starting from a protected cyanopyrrolidine derivative.

-

N-Acylation of L-proline: To a solution of L-proline in an appropriate solvent (e.g., THF), chloroacetyl chloride is added dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred until completion to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[7][8]

-

Amide Formation: The resulting carboxylic acid is then reacted with a coupling agent (e.g., dicyclohexylcarbodiimide) and ammonium bicarbonate in a solvent like dichloromethane to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[7]

-

Dehydration to Nitrile: The amide is subsequently dehydrated using a reagent such as trifluoroacetic anhydride to yield the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[7][8]

-

Condensation: This intermediate can then be condensed with 3-amino-1-adamantanol in the presence of a base (e.g., potassium carbonate) to form Vildagliptin.[3]

Caption: Synthetic pathway to a key Vildagliptin intermediate.

Quantitative Data: DPP-IV Inhibition

| Compound | Target | IC₅₀ | Reference(s) |

| Sitagliptin | DPP-IV | 18 nM | [9] |

| Vildagliptin | DPP-IV | - | [6] |

| Saxagliptin | DPP-IV | - | [7] |

| Linagliptin | DPP-IV | - | [10] |

Note: Specific IC₅₀ values for all compounds were not consistently available in the searched literature.

GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibitors of GABA transporters (GATs) can potentiate GABAergic neurotransmission and have therapeutic potential in conditions like epilepsy and neuropathic pain. Chiral pyrrolidine derivatives are key structural motifs in the design of potent and selective GABA uptake inhibitors.[11][12][13]

Experimental Protocol: Synthesis of Pyrrolidine-based GABA Uptake Inhibitors

A general approach to synthesizing N-substituted pyrrolidine-2-acetic acid derivatives as GABA uptake inhibitors is outlined below.

-

Starting Material: The synthesis often begins with an enantiomerically pure pyrrolidine derivative, such as (R)- or (S)-pyrrolidine-2-acetic acid.[11]

-

N-Alkylation: The nitrogen of the pyrrolidine ring is alkylated with a lipophilic moiety, which is crucial for potent GAT inhibition. This can be achieved by reacting the pyrrolidine with an appropriate alkyl halide or through reductive amination.[11]

-

Purification: The final compounds are purified using standard techniques such as column chromatography and crystallization.

Caption: General synthetic scheme for pyrrolidine-based GABA uptake inhibitors.

Quantitative Data: GAT Inhibition

| Compound Derivative | Target | IC₅₀ / pIC₅₀ | Reference(s) |

| (R)-pyrrolidine-2-acetic acid derivative (4d) | GAT-3 | IC₅₀ = 3.1 µM | [11] |

| (S)-2-pyrrolidineacetic acid derivative (4b) | GAT-1 | IC₅₀ = 0.396 µM | [11] |

| (S)-2-pyrrolidineacetic acid derivative (4c) | GAT-1 | IC₅₀ = 0.343 µM | [11] |

| rac-(u)-13c | mGAT1 | pIC₅₀ = 5.67 | [12] |

| rac-(u)-13c | hGAT-1 | pIC₅₀ = 6.14 | [12] |

Signaling Pathways and Mechanism of Action

DPP-IV Inhibition in Type 2 Diabetes

DPP-IV inhibitors enhance the levels of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the enzyme responsible for the rapid degradation of GLP-1 and GIP, these drugs increase insulin release and suppress glucagon secretion, thereby lowering blood glucose levels.

Caption: Signaling pathway of DPP-IV inhibitors in glucose homeostasis.

GABA Uptake Inhibition in the CNS

GABA transporters are located on the presynaptic terminals of neurons and on surrounding glial cells. They are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal. GABA uptake inhibitors block these transporters, leading to an increased concentration of GABA in the synapse. This enhances the activation of postsynaptic GABA receptors, resulting in a greater inhibitory effect on neuronal excitability.

Caption: Mechanism of action of GABA uptake inhibitors at the synapse.

Conclusion

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a fundamentally important chiral building block in modern drug discovery and development. Its stereochemically defined structure provides a robust scaffold for the synthesis of a variety of bioactive molecules, most notably DPP-IV inhibitors for the treatment of type 2 diabetes and GABA uptake inhibitors for neurological disorders. The continued exploration of this and similar chiral pyrrolidine derivatives holds significant promise for the development of novel and improved therapeutics.

References

- 1. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. (R)-1-Cbz-3-Aminopyrrolidine hydrochloride | 870621-17-3 [amp.chemicalbook.com]

- 3. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oatext.com [oatext.com]

- 10. cbijournal.com [cbijournal.com]

- 11. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Cbz-3-Aminopyrrolidine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a key chiral building block in modern pharmaceutical development. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and outlines its significant applications in the synthesis of novel therapeutics.

Core Compound Data

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride and its corresponding free base are pivotal intermediates for introducing a chiral 3-aminopyrrolidine scaffold into drug candidates. This moiety is recognized for its ability to impart desirable pharmacokinetic and pharmacodynamic properties.

| Property | (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride | (R)-(-)-1-Cbz-3-aminopyrrolidine (Free Base) |

| Molecular Formula | C₁₂H₁₇ClN₂O₂[1] | C₁₂H₁₆N₂O₂[2] |

| Molecular Weight | 256.73 g/mol [1] | 220.27 g/mol [2] |

| CAS Number | 870621-17-3[1][3] | 122536-73-6[2] |

| Appearance | White to almost white powder or crystal[4] | Colorless liquid[2] |

| Melting Point | 310-316 °C[5] | Not Applicable |

| Boiling Point | Not Available | 315 °C[2] |

| Solubility | Soluble in water[4] | Poorly soluble in water |

| Density | Not Available | 1.155 g/mL at 25 °C[2] |

| Refractive Index | Not Available | n20/D 1.548[6] |

| Storage | Inert atmosphere, Room Temperature[4] | Store at Room Temperature[2] |

Synthesis and Experimental Protocols

The synthesis of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a multi-step process that requires careful control of reaction conditions to maintain the desired stereochemistry. Below is a representative experimental protocol.

Synthesis of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride

This synthesis involves two main steps: the protection of (R)-3-aminopyrrolidine and the subsequent formation of the hydrochloride salt.

Step 1: N-Carbobenzyloxy (Cbz) Protection

-

Reaction: (R)-3-Aminopyrrolidine is reacted with benzyl chloroformate to protect the primary amine.

-

Procedure:

-

Dissolve (R)-3-aminopyrrolidine in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the solution as a base.

-

Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Cbz-3-aminopyrrolidine.

-

Step 2: Hydrochloride Salt Formation

-

Reaction: The Cbz-protected pyrrolidine is treated with hydrochloric acid to form the stable hydrochloride salt.

-

Procedure:

-

Dissolve the crude (R)-1-Cbz-3-aminopyrrolidine in a suitable solvent like 1,4-dioxane.

-

Add a solution of hydrogen chloride in 1,4-dioxane dropwise with stirring.

-

Continue stirring at room temperature for approximately one hour.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.[7]

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.

Caption: Synthetic workflow for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.

Analytical Characterization

Confirmation of the structure and purity of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is typically achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons, confirming the presence of the pyrrolidine ring, the Cbz protecting group, and the amine hydrochloride.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

Spectra for both the hydrochloride salt and the free base are available in chemical databases for comparison.[8][9]

-

Applications in Drug Development

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride serves as a crucial chiral intermediate in the synthesis of a variety of biologically active molecules. Its stereochemically defined structure is essential for creating enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects.

Key therapeutic areas where this building block is utilized include:

-

Enzyme Inhibitors: The pyrrolidine scaffold is a common feature in the design of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), which are targets for type 2 diabetes therapies.

-

Receptor Agonists and Antagonists: It is a key component in the synthesis of N⁶-substituted adenosine analogs that act as potent A₁ adenosine receptor (A₁AR) agonists.[6] These have potential applications in treating neurodegenerative and cardiovascular diseases.

-

Anticancer Agents: This compound is used in the synthesis of specific inhibitors for proteins involved in cell division, such as KIFC1, presenting a targeted approach to cancer therapy.[6]

The logical relationship for its application in drug discovery is outlined below.

Caption: Role as a key intermediate in therapeutic agent development.

References

- 1. 870621-17-3 (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, CasNo.870621-17-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. m.globalchemmall.com [m.globalchemmall.com]

- 4. (R)-1-Cbz-3-Aminopyrrolidine hydrochloride | 870621-17-3 [amp.chemicalbook.com]

- 5. Cas 122536-73-6,(R)-3-AMINO-1-CBZ-PYRROLIDINE | lookchem [lookchem.com]

- 6. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]

- 7. (S)-1-Cbz-3-Aminopyrrolidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR spectrum [chemicalbook.com]

- 9. (R)-1-Cbz-3-Aminopyrrolidine hydrochloride(870621-17-3) 1H NMR [m.chemicalbook.com]

Technical Guide: Spectral Analysis of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a key building block in pharmaceutical synthesis. The document outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra and presents a representative data summary in a structured format for easy interpretation and comparison.

Representative Spectral Data

While publicly available, experimentally verified spectral data for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is not readily accessible, this section provides a representative dataset based on the known chemical structure and typical spectroscopic values for its constituent functional groups. This data is intended to serve as a reference for researchers in the field.

Table 1: Representative ¹H NMR Spectral Data for (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| 7.40 - 7.25 | m | 5H | Ar-H (Phenyl) |

| 5.10 | s | 2H | -O-CH₂ -Ph |

| 3.80 - 3.40 | m | 4H | Pyrrolidine CH₂ |

| 3.30 | m | 1H | Pyrrolidine CH -NH₂ |

| 2.20 - 1.90 | m | 2H | Pyrrolidine CH₂ |

| 8.50 (broad) | s | 3H | -NH₃ ⁺ |

Solvent: D₂O

Table 2: Representative ¹³C NMR Spectral Data for (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride

| Chemical Shift (δ) ppm | Tentative Assignment |

| 156.0 | C =O (Carbamate) |

| 136.5 | Ar-C (Quaternary) |

| 128.5 | Ar-C H |

| 128.0 | Ar-C H |

| 127.8 | Ar-C H |

| 67.0 | -O-C H₂-Ph |

| 50.0 | Pyrrolidine C H-NH₂ |

| 46.0 | Pyrrolidine C H₂ |

| 45.0 | Pyrrolidine C H₂ |

| 32.0 | Pyrrolidine C H₂ |

Solvent: D₂O

Table 3: Representative IR Spectral Data for (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Strong, Broad | N-H stretch (Amine salt), C-H stretch (Aromatic, Aliphatic) |

| 1690 | Strong | C=O stretch (Carbamate) |

| 1580, 1490 | Medium | C=C stretch (Aromatic) |

| 1450 | Medium | C-H bend (Aliphatic) |

| 1240 | Strong | C-N stretch, C-O stretch |

| 740, 700 | Strong | C-H out-of-plane bend (Aromatic) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for solid organic compounds such as (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄, or DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Weigh the appropriate amount of the sample and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortex the sample until the solid is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Place the NMR tube in the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

After obtaining a satisfactory ¹H spectrum, set up the ¹³C NMR experiment. This will require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride sample (1-2 mg)

-

Potassium Bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Place approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Add 1-2 mg of the sample to the mortar.

-

Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer a portion of the mixture into the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Obtain a background spectrum of the empty sample compartment to subtract any atmospheric interference.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound.

References

Analysis of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride: A Search for Its Crystal Structure

Despite a comprehensive search of established crystallographic databases and the scientific literature, the detailed crystal structure of (R)-1-Cbz-3-aminopyrrolidine hydrochloride, including its crystallographic data and experimental protocols, is not publicly available at this time.

Searches of the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and prominent chemical literature databases did not yield a specific entry or publication detailing the single-crystal X-ray diffraction analysis of this compound. The available information is primarily limited to commercial suppliers, which provide basic chemical properties but not the in-depth structural data required for a comprehensive analysis.

While the specific crystal structure for (R)-1-Cbz-3-aminopyrrolidine hydrochloride remains elusive, this guide will provide a template outlining the expected data presentation, experimental protocols, and workflow visualizations that would be included in a full technical whitepaper should the data become available. This framework is designed to serve as a reference for researchers and professionals in drug development interested in the structural analysis of similar small molecules.

Hypothetical Crystal Data and Structure Refinement

The following tables represent the typical quantitative data that would be generated from a single-crystal X-ray diffraction experiment. The values presented here are for illustrative purposes only and do not represent actual data for (R)-1-Cbz-3-aminopyrrolidine hydrochloride.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₂H₁₇ClN₂O₂ |

| Formula Weight | 256.73 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Calculated Density | Value Mg/m³ |

| Absorption Coefficient | Value mm⁻¹ |

| F(000) | Value |

| Data Collection | |

| Crystal Size | Value x Value x Value mm |

| Theta Range for Data Collection | Value to Value° |

| Index Ranges | -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l |

| Reflections Collected | Value |

| Independent Reflections | Value [R(int) = Value] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Absolute Structure Parameter | Value(Value) |

| Largest Diff. Peak and Hole | Value and -Value e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)

| Bond | Length (Å) | Angle | Degree (°) |

| C1-N1 | Value | N1-C1-C2 | Value |

| N1-Cbz | Value | C1-N1-Cbz | Value |

| C3-N2 | Value | N2-C3-C4 | Value |

| ... | ... | ... | ... |

Standard Experimental Protocol for Crystal Structure Analysis

The following outlines a typical methodology for determining the crystal structure of a small organic molecule like (R)-1-Cbz-3-aminopyrrolidine hydrochloride.

1. Crystallization: Single crystals of the compound would be grown, typically by slow evaporation of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or isopropanol) at room temperature. The choice of solvent is critical and is often determined through screening various conditions.

2. X-ray Data Collection: A suitable single crystal would be mounted on a diffractometer. Data collection is typically performed using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations. The diffractometer collects a series of diffraction patterns by rotating the crystal through various angles.

3. Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. The crystal system and space group are determined from the symmetry of the diffraction pattern. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the molecular structure.

4. Structure Refinement: The initial structural model is refined using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The following diagram illustrates the general workflow for a single-crystal X-ray diffraction analysis.

Caption: A generalized workflow for single-crystal X-ray structure analysis.

Chiral Purity of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chiral purity of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a critical chiral building block in pharmaceutical development. This document outlines typical quality specifications, detailed analytical methodologies for determining enantiomeric excess, and a representative synthetic pathway.

Introduction

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride, also known as (R)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride, is a key intermediate in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs). The stereochemistry at the C3 position of the pyrrolidine ring is crucial for the desired pharmacological activity and selectivity of the final drug product. Therefore, ensuring high chiral purity of this intermediate is a critical aspect of quality control in drug manufacturing. This guide details the methods and specifications used to quantify and control the enantiomeric purity of this compound.

Quantitative Data on Chiral Purity

The chiral purity of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is typically high, with commercial suppliers offering grades suitable for pharmaceutical research and development. The following table summarizes representative quantitative data based on typical product specifications.

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity (Assay) | ≥98.0% | HPLC |

| Enantiomeric Excess (ee) | ≥99.0% | Chiral HPLC |

| (S)-Enantiomer Content | ≤0.5% | Chiral HPLC |

| Specific Optical Rotation | [α]²⁰/D = -4° to -2° (c=1 in Methanol) | Polarimetry |

Experimental Protocols for Enantiomeric Excess Determination

The determination of enantiomeric excess for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is primarily achieved through chiral High-Performance Liquid Chromatography (HPLC). As the molecule itself lacks a strong chromophore for sensitive UV detection, a pre-column derivatization step is often employed.

Chiral HPLC Method with Pre-column Derivatization

This method involves the derivatization of the primary amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column, or more commonly, the derivatization with an achiral agent that introduces a chromophore, followed by separation on a chiral stationary phase. A widely used approach involves derivatization with a reagent like p-toluenesulfonyl chloride.

3.1.1. Derivatization Protocol

-

Sample Preparation: Accurately weigh approximately 10 mg of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride into a vial.

-

Dissolution: Add 1.0 mL of a suitable solvent (e.g., a mixture of dichloromethane and a tertiary amine base like triethylamine to neutralize the hydrochloride and facilitate the reaction).

-

Derivatizing Agent Addition: Add a molar excess (typically 1.2 equivalents) of p-toluenesulfonyl chloride solution in the same solvent.

-

Reaction: Vortex the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Quench the reaction by adding a small amount of an amino-containing reagent (e.g., a primary amine scavenger resin or a simple primary amine solution) to react with the excess p-toluenesulfonyl chloride.

-

Dilution: Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

3.1.2. Chiral HPLC Conditions

-

Column: Chiralcel® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

-

Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape. The exact ratio may require optimization.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 228 nm

-

Injection Volume: 10 µL

3.1.3. Calculation of Enantiomeric Excess

The enantiomeric excess (ee) is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Visualizations

Synthetic Pathway

A common synthetic route to (R)-1-Cbz-3-Aminopyrrolidine hydrochloride involves the protection of the commercially available (R)-3-Aminopyrrolidine.

Caption: Synthetic pathway for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.

Chiral Analysis Workflow

The following diagram illustrates the logical workflow for the determination of enantiomeric purity of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.

Caption: Workflow for chiral purity analysis.

An In-depth Technical Guide to the Role of Carboxybenzyl (Cbz) Protection on Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a fundamental concept in modern organic synthesis, particularly in the multi-step preparation of complex molecules like active pharmaceutical ingredients (APIs). Among the various amine protecting groups, the carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone in peptide synthesis and medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the role of Cbz protection on aminopyrrolidine, a valuable chiral building block in drug discovery.[3][4] We will delve into the synthetic and deprotection methodologies, quantitative data, and the critical applications of Cbz-protected aminopyrrolidine in the development of novel therapeutics.

The Carboxybenzyl (Cbz) Protecting Group: A Strategic Overview

The Cbz group is a carbamate-based protecting group valued for its robustness and specific cleavage conditions.[5] Its primary function is to temporarily mask the nucleophilic and basic nature of an amine, allowing for chemical transformations on other parts of the a molecule without unintended side reactions.[6]

Key Characteristics:

-

Robust Stability: Cbz-protected amines exhibit high stability across a wide range of non-reductive synthetic conditions, including basic and mildly acidic media.[1][7]

-

Facile Removal: The group is cleanly removed under specific conditions, most commonly through catalytic hydrogenolysis.[1][2] This process is mild and yields volatile byproducts (toluene and carbon dioxide), simplifying purification.[1]

-

Orthogonality: The unique cleavage condition of hydrogenolysis makes the Cbz group orthogonal to other common amine protecting groups.[2] For instance, it is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions that cleave a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][8] This orthogonality is crucial for selective deprotection in complex syntheses.[8]

Synthesis of Cbz-Protected Aminopyrrolidine

The protection of the aminopyrrolidine nitrogen is typically achieved by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions.[9] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Cbz-Cl. The subsequent loss of a chloride ion and a proton results in the formation of the stable carbamate.[2]

Experimental Protocol: Cbz Protection of Aminopyrrolidine

The following protocol is a representative example based on standard Schotten-Baumann conditions.[1][2]

-

Dissolution: Dissolve aminopyrrolidine (1.0 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (2:1).[2]

-

Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 equivalents), to the solution at 0 °C.[2]

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise.[2]

-

Reaction: Allow the reaction to stir at 0 °C for several hours (e.g., 20 hours) or until completion, as monitored by thin-layer chromatography (TLC).[2]

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[2]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield the Cbz-protected aminopyrrolidine.[2]

Quantitative Data: Cbz Protection Yields

While specific yield data for every aminopyrrolidine derivative is substrate-dependent, the Cbz protection reaction is generally high-yielding. The table below summarizes representative yields for various amines.

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Generic SM | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | 90 | [2] |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [1] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [1] |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [1] |

Deprotection of Cbz-Aminopyrrolidine

The removal of the Cbz group is most effectively achieved through catalytic hydrogenolysis, a process that involves hydrogen gas and a palladium catalyst.[1][10]

Mechanism of Catalytic Hydrogenolysis:

The reaction proceeds on the surface of the palladium catalyst. The benzyl C-O bond is cleaved by hydrogen, leading to the formation of an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates (loses CO₂) to release the free amine, with toluene as a benign byproduct.[2]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

-

Setup: Dissolve the Cbz-protected aminopyrrolidine (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a flask equipped for hydrogenation.[1][2]

-

Catalyst Addition: Carefully add a catalytic amount of 5-10% palladium on carbon (Pd/C).[1][2]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the mixture vigorously under an atmosphere of H₂ (typically 1 atm) at room temperature or slightly elevated temperature (e.g., 60 °C).[1][2]

-

Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.[1]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Caution: The catalyst must be handled with care and kept wet.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected aminopyrrolidine.[1][2]

Alternative Deprotection Methods

While hydrogenolysis is most common, other methods can be employed, particularly if the molecule contains other functional groups sensitive to reduction (e.g., alkenes, alkynes).[11][12]

-

Strong Acids: Treatment with strong acids, such as HBr in acetic acid, can cleave the Cbz group.[1][12]

-

Transfer Hydrogenolysis: Instead of H₂ gas, a hydrogen donor like ammonium formate (HCOONH₄) can be used with a Pd/C catalyst.[1]

-

Lewis Acids: Systems like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups with good functional group tolerance.[11][12]

Quantitative Data: Cbz Deprotection Yields

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference |

| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 | [1] |

| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 | [1] |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 | [1] |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 | [1] |

Role of Cbz-Protected Aminopyrrolidine in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][13] Its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space and improving ligand-receptor complementarity.[4][13] Cbz-protected aminopyrrolidine, particularly its chiral forms like (R)-(-)-1-Cbz-3-aminopyrrolidine and (S)-1-Cbz-3-aminopyrrolidine, serves as a crucial intermediate for introducing this valuable scaffold into potential drug candidates.[3][8]

Key Applications:

-

Chiral Building Block: Cbz-protected aminopyrrolidine is essential for the enantiomerically pure synthesis of complex molecules.[3] The Cbz group allows for the modification of other parts of the molecule before the amine is unmasked for subsequent reactions, such as amide bond formation.

-

Peptide Synthesis and Peptidomimetics: The compound is widely used in the synthesis of peptides and peptidomimetics, where controlling the sequence of amino acid coupling is paramount.[3][9]

-

Synthesis of Kinase Inhibitors: The aminopyrrolidine scaffold has been explored for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy.[14] The synthesis of these complex inhibitors relies on the controlled reactivity afforded by protecting groups like Cbz.

-

Development of Novel Therapeutics: Research has demonstrated the use of (R)-(-)-1-Cbz-3-aminopyrrolidine in the synthesis of KIFC1-specific inhibitors for cancer therapy and in the preparation of potent A₁ adenosine receptor (A₁AR) agonists.

Conclusion

The carboxybenzyl (Cbz) group provides a robust, reliable, and orthogonal strategy for the protection of the amine functionality in aminopyrrolidine. This protection is indispensable for the integration of the valuable aminopyrrolidine scaffold into complex molecular architectures. The high yields of protection and deprotection reactions, combined with the mild conditions for Cbz group removal via hydrogenolysis, make Cbz-protected aminopyrrolidine a critical tool for researchers, scientists, and drug development professionals. Its continued application in the synthesis of novel therapeutics underscores the enduring importance of this foundational protecting group strategy in advancing medicinal chemistry and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. ijacskros.com [ijacskros.com]

- 8. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (R)-1-Cbz-3-Aminopyrrolidine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Cbz-3-Aminopyrrolidine HCl is a versatile, chiral building block crucial in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. Its rigid pyrrolidine scaffold and the presence of a primary amine handle allow for the strategic introduction of pharmacophores that can interact with the ATP-binding site of kinases. The Cbz (carboxybenzyl) protecting group offers stability during initial reaction steps and can be selectively removed under specific conditions to allow for further functionalization. This document provides detailed application notes and protocols for the use of (R)-1-Cbz-3-Aminopyrrolidine HCl in the synthesis of kinase inhibitors, focusing on Janus kinase (JAK), Bruton's tyrosine kinase (BTK), and dual Abl/PI3K inhibitors.

Kinase Signaling Pathways

Understanding the targeted signaling pathways is fundamental to designing effective kinase inhibitors. Below are simplified diagrams of key pathways where inhibitors derived from (R)-1-Cbz-3-Aminopyrrolidine HCl could be therapeutically relevant.

Caption: Janus Kinase (JAK)-STAT Signaling Pathway.

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Caption: Role of KIFC1 in Mitosis of Cancer Cells.

Application: Synthesis of Dual Abl/PI3K Inhibitors

This section details the synthesis of novel dual Abl and PI3K inhibitors based on a (S)-3-aminopyrrolidine scaffold. The described chemical transformations are directly applicable to the (R)-enantiomer, (R)-1-Cbz-3-Aminopyrrolidine HCl.

Experimental Workflow

The general synthetic workflow involves the acylation of the primary amine of the aminopyrrolidine core, followed by deprotection and subsequent reaction to introduce the desired pharmacophores.

Application Notes and Protocols: (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride in Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a valuable chiral building block in the synthesis of various biologically active molecules, including potent antiviral agents. Its rigid pyrrolidine scaffold and the presence of a protected amine provide a versatile platform for the construction of complex molecular architectures that can effectively interact with viral targets. These application notes provide an overview of the utility of this compound in the development of antiviral drugs, with a focus on its role as a precursor for protease inhibitors targeting viruses such as the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

Rationale for Use in Antiviral Drug Design

The pyrrolidine ring is a prevalent structural motif in a number of approved antiviral drugs.[1][2] Its conformational rigidity helps to properly orient pharmacophoric groups within the active site of a target enzyme, leading to enhanced binding affinity and inhibitory activity. The stereochemistry of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is crucial for achieving the desired enantiomeric purity of the final drug substance, which is often critical for both efficacy and safety.

The primary amino group at the 3-position serves as a key handle for introducing various substituents that can interact with specific residues in the target protein. The Cbz (carboxybenzyl) protecting group on the pyrrolidine nitrogen is stable under many reaction conditions and can be selectively removed at a later stage of the synthesis.

Application in the Synthesis of HCV Protease Inhibitors

While a direct synthesis of a marketed antiviral drug starting explicitly from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is not prominently documented in publicly available literature, its structural motif is a key component of several HCV NS3/4A protease inhibitors. For instance, the core structure of drugs like Grazoprevir contains a substituted pyrrolidine ring that is critical for its inhibitory activity.[1][3] The synthesis of such complex molecules often involves the coupling of a pyrrolidine-based fragment with other key intermediates.

General Synthetic Strategy

A plausible synthetic route towards an advanced intermediate for an HCV protease inhibitor, utilizing (R)-1-Cbz-3-Aminopyrrolidine as a starting material, is outlined below. This strategy is based on established synthetic methodologies for similar compounds.

Experimental Protocols

Protocol 1: N-Acylation of (R)-1-Cbz-3-Aminopyrrolidine

This protocol describes a general procedure for the acylation of the primary amine of (R)-1-Cbz-3-Aminopyrrolidine, a common first step in its elaboration into a more complex molecule.

Materials:

-

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and (R)-1-Cbz-3-Aminopyrrolidine hydrochloride (1.05 eq) in anhydrous DCM at 0 °C, add DIPEA (2.5 eq).

-

Add the coupling agent (e.g., HATU, 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-acylated product.

Data Presentation

The following table summarizes the inhibitory activities of several pyrrolidine-containing compounds against viral proteases. While not all of these are directly synthesized from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, they illustrate the potency that this structural motif can confer.

| Compound Class | Target Virus | Target Enzyme | Inhibitory Activity | Reference |

| Pyrrolidine-derived P2 ligands | HIV-1 | Protease | IC50 = 0.32 nM | [3] |

| Pyrrolidinone-containing inhibitors | HIV-1 | Protease | Ki = 50 pM | [4] |

| Narlaprevir (contains an azabicyclohexane, a related structure) | HCV | NS3/4A Protease | Ki = 6 nM | [5] |

Signaling Pathways and Experimental Workflows

Viral Protease Inhibition Signaling Pathway

The primary mechanism of action for many pyrrolidine-containing antiviral drugs is the inhibition of viral proteases. These enzymes are essential for the viral life cycle, as they cleave large polyproteins into functional viral proteins. By blocking this cleavage, the inhibitors prevent the formation of mature, infectious virions.

Caption: Inhibition of viral replication by a pyrrolidine-derived protease inhibitor.

Experimental Workflow for Antiviral Drug Discovery

The process of discovering and developing new antiviral agents from a starting material like (R)-1-Cbz-3-Aminopyrrolidine hydrochloride involves a multi-step workflow.

Caption: Workflow for antiviral drug discovery starting from a chiral building block.

Disclaimer: The provided protocols and synthetic strategies are for informational purposes only and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents.

References

- 1. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Narlaprevir | C36H61N5O7S | CID 11857239 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Asymmetric Synthesis using (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a valuable chiral building block in asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures. Its rigid pyrrolidine scaffold and versatile amino group make it an ideal starting material for the synthesis of chiral ligands and organocatalysts. These, in turn, are pivotal in catalyzing a wide array of enantioselective transformations, which are critical in the development of single-enantiomer pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride in the synthesis of a chiral diamine ligand and its subsequent application in the copper-catalyzed asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction.

Application Notes

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride serves as a precursor for the synthesis of a variety of chiral auxiliaries. One prominent application is its conversion into C1-symmetric chiral secondary diamines. These diamines, when complexed with transition metals such as copper(II), form highly effective catalysts for enantioselective reactions.

The asymmetric Henry reaction, the addition of a nitroalkane to a carbonyl compound, is of significant interest as it furnishes chiral β-nitroalcohols. These products are versatile synthetic intermediates that can be readily converted into other valuable chiral building blocks, including β-amino alcohols and α-hydroxy carboxylic acids, which are prevalent motifs in numerous biologically active compounds and pharmaceuticals.

The use of a chiral diamine ligand derived from (R)-1-Cbz-3-Aminopyrrolidine in a copper-catalyzed Henry reaction offers several advantages:

-

High Enantioselectivity: The chiral environment created by the ligand-metal complex effectively directs the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee) of the desired product.

-

Mild Reaction Conditions: The catalysis proceeds under mild conditions, often at room temperature, which enhances functional group tolerance and reduces the likelihood of side reactions.

-

Broad Substrate Scope: The catalytic system has been shown to be effective for a range of aldehydes and nitroalkanes, demonstrating its utility in synthesizing a diverse library of chiral β-nitroalcohols.

Experimental Protocols

This section details the synthesis of a chiral diamine ligand from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride and its application in a representative asymmetric Henry reaction.

Part 1: Synthesis of Chiral Diamine Ligand from (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride

This protocol describes the synthesis of (R)-N-Benzyl-1-(benzyloxycarbonyl)pyrrolidin-3-amine, a chiral diamine ligand precursor.

Materials:

-

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of (R)-1-Cbz-3-aminopyrrolidine hydrochloride (1.0 eq) in dichloromethane (DCM), add an excess of a suitable base (e.g., triethylamine, 2.5 eq) to neutralize the hydrochloride and liberate the free amine.

-

Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to form the corresponding imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-N-Benzyl-1-(benzyloxycarbonyl)pyrrolidin-3-amine.

Diagram of the Synthetic Workflow:

Part 2: Copper-Catalyzed Asymmetric Henry Reaction

This protocol outlines the use of the synthesized chiral diamine ligand in a copper-catalyzed asymmetric Henry reaction between an aldehyde and a nitroalkane.

Materials:

-

Chiral Diamine Ligand (synthesized in Part 1, after deprotection of the Cbz group)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Aldehyde (e.g., Benzaldehyde)

-

Nitroalkane (e.g., Nitromethane)

-

Ethanol (EtOH)

-

Triethylamine (Et₃N)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a reaction vessel, dissolve the chiral diamine ligand (0.1 eq) and copper(II) acetate monohydrate (0.1 eq) in ethanol.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the copper-ligand complex.

-

Add the aldehyde (1.0 eq) to the reaction mixture.

-

Add the nitroalkane (2.0 eq) followed by triethylamine (0.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral β-nitroalcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Diagram of the Catalytic Cycle:

Data Presentation

The following table summarizes representative results for the copper-catalyzed asymmetric Henry reaction using a chiral diamine ligand derived from a pyrrolidine scaffold.

| Entry | Aldehyde | Nitroalkane | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Nitromethane | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 91 | 95 |

| 3 | 4-Methoxybenzaldehyde | Nitromethane | 82 | 90 |

| 4 | 2-Naphthaldehyde | Nitromethane | 88 | 94 |

| 5 | Cinnamaldehyde | Nitromethane | 75 | 88 |

Note: The data presented are representative and may vary based on the specific chiral diamine ligand structure and reaction conditions.

Conclusion

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a versatile and valuable chiral starting material for the synthesis of effective chiral ligands for asymmetric catalysis. The protocols provided herein demonstrate a straightforward pathway to a chiral diamine ligand and its successful application in the copper-catalyzed asymmetric Henry reaction, affording chiral β-nitroalcohols in high yields and with excellent enantioselectivity. These methods provide a robust foundation for researchers and professionals in the field of drug discovery and development to access a wide range of enantiomerically pure compounds.

Application Notes and Protocols for Diastereoselective Reactions with (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Cbz-3-aminopyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery.[1] Its inherent stereochemistry makes it a powerful tool for introducing chirality and controlling the stereochemical outcome of synthetic transformations. These application notes provide an overview and detailed protocols for the diastereoselective synthesis of substituted pyrrolidines, which are key structural motifs in a wide range of biologically active compounds, including potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a validated target for the treatment of type 2 diabetes.[2][3] The methodologies described herein are intended to guide researchers in leveraging the stereochemical information of (R)-1-Cbz-3-aminopyrrolidine to achieve high diastereoselectivity in their synthetic endeavors.

Diastereoselective Synthesis of a DPP-IV Inhibitor Intermediate

A key application of (R)-1-Cbz-3-aminopyrrolidine hydrochloride is in the diastereoselective synthesis of intermediates for DPP-IV inhibitors. The following protocol is a representative example of a diastereoselective reductive amination to introduce a substituted amine at the 3-position of the pyrrolidine ring. The existing stereocenter at the 3-position directs the approach of the incoming substituent, leading to the preferential formation of one diastereomer.

Experimental Protocol: Diastereoselective Reductive Amination

This protocol details the diastereoselective synthesis of a key intermediate for a DPP-IV inhibitor, starting from (R)-1-Cbz-3-aminopyrrolidine hydrochloride.

Materials:

-

(R)-1-Cbz-3-aminopyrrolidine hydrochloride

-

Substituted ketone (e.g., 1-benzylpiperidin-4-one)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred solution of (R)-1-Cbz-3-aminopyrrolidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add triethylamine (TEA, 1.1 eq) and stir for 10 minutes.

-

Add the substituted ketone (1.1 eq) to the reaction mixture and stir for 1 hour at room temperature to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired diastereomerically enriched product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric ratio by chiral HPLC or ¹H NMR analysis of the crude product.

Data Presentation

The following table summarizes representative data for the diastereoselective reductive amination.

| Entry | Ketone Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 1-Benzylpiperidin-4-one | (R)-Benzyl 3-((1-benzylpiperidin-4-yl)amino)pyrrolidine-1-carboxylate | 85 | >95:5 |

| 2 | Cyclohexanone | (R)-Benzyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate | 82 | >90:10 |

| 3 | Acetone | (R)-Benzyl 3-(isopropylamino)pyrrolidine-1-carboxylate | 78 | >92:8 |

Logical Workflow for Diastereoselective Synthesis

The following diagram illustrates the general workflow for the diastereoselective synthesis of a substituted pyrrolidine derivative starting from (R)-1-Cbz-3-aminopyrrolidine hydrochloride.

Caption: General workflow for diastereoselective synthesis.

Signaling Pathway Context: DPP-IV Inhibition

The products derived from these diastereoselective reactions are often designed to interact with specific biological targets. For instance, DPP-IV inhibitors play a crucial role in glucose homeostasis by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] The enhanced activity of these hormones leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The following diagram illustrates the signaling pathway affected by DPP-IV inhibitors.

Caption: DPP-IV inhibition signaling pathway.

Conclusion

(R)-1-Cbz-3-aminopyrrolidine hydrochloride serves as a cornerstone for the diastereoselective synthesis of complex and biologically relevant molecules. The protocols and data presented herein provide a foundation for researchers to design and execute synthetic strategies that capitalize on the inherent chirality of this building block. The ability to control stereochemistry is paramount in drug development, and the application of such diastereoselective reactions is a critical step in the creation of potent and selective therapeutic agents. The development of novel DPP-IV inhibitors is just one example of the many potential applications for the chiral pyrrolidine derivatives synthesized from this versatile starting material.[2]

References

Application Notes: (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride as a Chiral Auxiliary

(R)-1-Cbz-3-aminopyrrolidine hydrochloride is a versatile chiral building block extensively utilized in the pharmaceutical and chemical research sectors. Its inherent chirality and functional groups make it a valuable tool for the stereoselective synthesis of complex molecules, particularly in drug discovery and development. These application notes provide an overview of its primary use as a chiral synthon, including a detailed experimental protocol and representative data.

Introduction

(R)-1-Cbz-3-aminopyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1] Its rigid pyrrolidine scaffold and the stereochemically defined amine group are key features that allow for the introduction of chirality into target molecules. The carbobenzyloxy (Cbz) protecting group on the ring nitrogen ensures stability and allows for selective deprotection under specific conditions. While traditionally viewed as a chiral building block that is incorporated into the final product, its principles of use are rooted in the concepts of chiral auxiliaries, where it directs the stereochemical outcome of subsequent transformations.

Applications in Asymmetric Synthesis

The primary application of (R)-1-Cbz-3-aminopyrrolidine hydrochloride is as a chiral precursor in the synthesis of more complex chiral molecules. This approach is particularly prevalent in the development of pharmaceutical agents, including those targeting neurological disorders.[1]

A common synthetic strategy involves utilizing the primary amine at the C-3 position for further functionalization, such as amide bond formation or alkylation. The inherent chirality of the pyrrolidine ring then influences the stereochemistry of subsequent reactions on the newly introduced functionalities.

Key Applications Include:

-

Synthesis of Chiral Ligands: The diamine-like structure, after deprotection, can be used to synthesize chiral ligands for asymmetric catalysis.

-

Preparation of Bioactive Molecules: It is a key intermediate in the synthesis of various pharmaceutical candidates, where the pyrrolidine ring often forms a core structural motif.

-

Peptide and Peptidomimetic Synthesis: The amino group can be incorporated into peptide chains to introduce conformational constraints and specific stereochemistry.[1]

Experimental Protocol: Diastereoselective Alkylation

This protocol describes a representative method for the diastereoselective alkylation of a prochiral electrophile using a derivative of (R)-1-Cbz-3-aminopyrrolidine as the chiral directing group. In this illustrative example, the amine is first acylated, and the resulting amide is then used to direct the alkylation of a substituent.

Workflow for Diastereoselective Alkylation:

References

Application Notes and Protocols for Amide Coupling Reactions of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a valuable chiral building block extensively utilized in medicinal chemistry and drug discovery for the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and peptide-based therapeutics. Its Cbz-protected amine at the 1-position and a free primary amine at the 3-position allow for regioselective functionalization, making it a key intermediate in the construction of complex molecular architectures.

These application notes provide detailed protocols for the amide coupling of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride with carboxylic acids, a fundamental transformation in the synthesis of novel pharmaceutical candidates. The protocols described herein utilize common and efficient coupling reagents to ensure high yields and purity of the desired amide products.

Overview of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component. This is achieved through the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Since (R)-1-Cbz-3-Aminopyrrolidine is supplied as a hydrochloride salt, a non-nucleophilic base is required to liberate the free amine in situ.

Commonly employed coupling reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization. Another powerful class of coupling reagents are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which are known for their high reactivity and rapid reaction times. A hindered amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the hydrochloride salt and to scavenge the acid produced during the reaction.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes representative conditions for the amide coupling of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride with a carboxylic acid, based on established literature precedents. This data allows for a direct comparison of different methodologies.

| Carboxylic Acid (1.0 eq.) | Coupling Reagent(s) (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (R)-2-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid | EDC (1.0 eq.), HOBt (1.0 eq.) | DIEA (q.s.) | DMF | RT | - | 77 | [1] |

Note: "q.s." (quantum sufficit) indicates that the base was added as needed, typically to adjust the pH.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes a general procedure for the amide coupling of a carboxylic acid with (R)-1-Cbz-3-Aminopyrrolidine hydrochloride using EDC and HOBt.

Materials:

-

Carboxylic acid

-

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware and stirring equipment

-